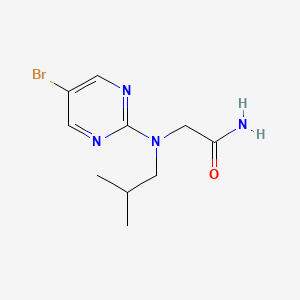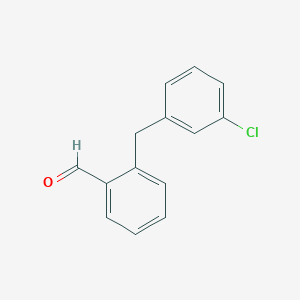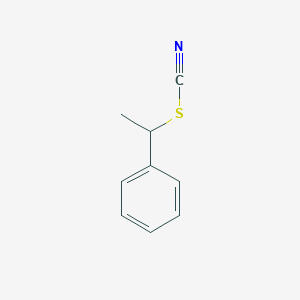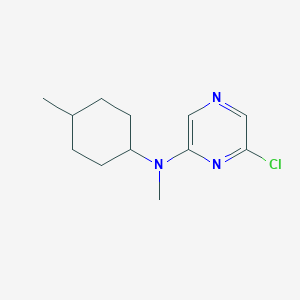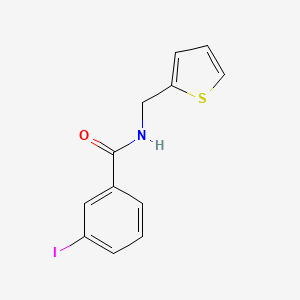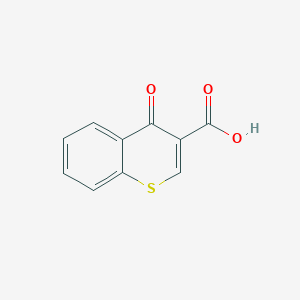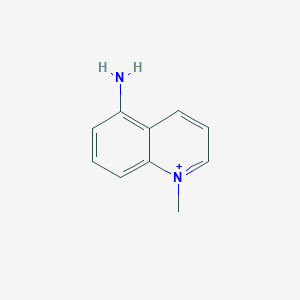
5-Amino-1-methylquinolinium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-1-methylquinolinium: is a small molecule belonging to the quinoline groupThis compound is characterized by its molecular structure, which enables it to interact with various biological pathways, primarily influencing cellular metabolism .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of methylating agents such as methyl iodide and catalysts to facilitate the reaction .
Industrial Production Methods: Industrial production of 5-Amino-1-methylquinolinium may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions: 5-Amino-1-methylquinolinium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different quinoline-based compounds.
Substitution: It can undergo substitution reactions where the amino or methyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include various quinoline derivatives, which can have different functional groups attached, leading to a wide range of chemical and biological properties .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 5-Amino-1-methylquinolinium is used as a precursor for synthesizing other quinoline derivatives. It serves as a building block in organic synthesis and medicinal chemistry .
Biology: In biological research, this compound is studied for its role in cellular metabolism. It influences pathways related to energy production, fat storage, and cellular aging .
Medicine: In medicine, this compound is being explored for its potential therapeutic applications. It has shown promise in weight management, improving insulin sensitivity, and muscle health .
Industry: Industrially, this compound is used in the production of various chemicals and pharmaceuticals. Its unique properties make it valuable in developing new materials and drugs .
Mecanismo De Acción
The primary mechanism of action of 5-Amino-1-methylquinolinium involves the inhibition of the enzyme nicotinamide N-methyltransferase (NNMT). This enzyme plays a crucial role in cellular metabolism by regulating the methylation of nicotinamide and related compounds. By inhibiting NNMT, this compound increases the levels of nicotinamide adenine dinucleotide (NAD+), which is involved in various cellular processes, including energy metabolism and DNA repair .
Comparación Con Compuestos Similares
1-Methylquinolinium: Another quinoline derivative with similar structural properties but different biological activities.
5-Aminoquinoline: Shares the amino group at the 5th position but lacks the methyl group at the 1st position.
Nicotinamide: A related compound that also influences cellular metabolism but through different pathways
Uniqueness: 5-Amino-1-methylquinolinium is unique due to its dual functional groups (amino and methyl) that allow it to interact with multiple biological pathways. Its ability to inhibit NNMT specifically makes it a valuable compound for research and therapeutic applications .
Propiedades
Fórmula molecular |
C10H11N2+ |
|---|---|
Peso molecular |
159.21 g/mol |
Nombre IUPAC |
1-methylquinolin-1-ium-5-amine |
InChI |
InChI=1S/C10H10N2/c1-12-7-3-4-8-9(11)5-2-6-10(8)12/h2-7,11H,1H3/p+1 |
Clave InChI |
ZMJBCEIHNOWCMC-UHFFFAOYSA-O |
SMILES canónico |
C[N+]1=CC=CC2=C(C=CC=C21)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


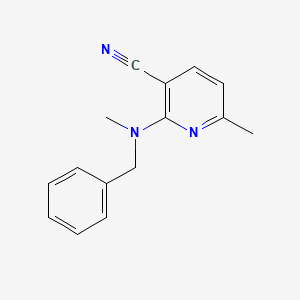
![4-[(E)-3-oxo-3-(p-tolyl)prop-1-enyl]benzoic acid](/img/structure/B14899909.png)
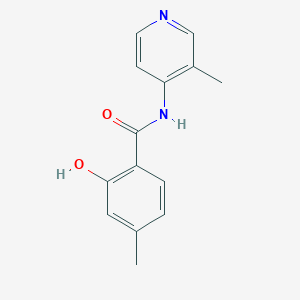
![2-(1H-benzimidazol-2-ylsulfanyl)-N-[4-(ethylsulfamoyl)phenyl]-2-phenylacetamide](/img/structure/B14899924.png)
![1-(Methoxycarbonyl)-9H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B14899936.png)



